molecular formula C9H12N2 B13028611 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B13028611
M. Wt: 148.20 g/mol
InChI Key: VJHCQDMNLWGRSF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a tetrahydro-1,8-naphthyridine core with a methyl group attached at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas. Another method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of specific catalysts .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed synthesis and Friedländer cyclization. These methods are favored due to their efficiency and ability to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various tetrahydro derivatives .

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential anticancer properties .

Comparison with Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 1,2,3,4-Tetrahydronaphthalene

Comparison: 4-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the methyl group at the 4th position, which can influence its chemical reactivity and biological activity. Compared to 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, the position of the methyl group can lead to different interactions with molecular targets and pathways.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-3,5,7H,4,6H2,1H3,(H,10,11)

InChI Key

VJHCQDMNLWGRSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C=CC=N2

Origin of Product

United States

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